Selective Blockade of Caspase-10 Prevents Flunarizine-Induced Apoptosis Unlike Other Caspase Inhibitors
Z-AEVD-FMK specifically inhibits caspase-10-dependent apoptosis in Jurkat T-leukemia cells, a phenotype not fully recapitulated by pan-caspase or caspase-8 inhibition. In a direct head-to-head comparison, Z-AEVD-FMK (concentration not specified) inhibited flunarizine-induced DNA fragmentation, whereas the caspase-8/caspase-10 inhibitor Z-IETD-FMK and the caspase-3 inhibitor Z-DEVD-FMK also showed inhibition, but Z-AEVD-FMK's effect was uniquely not reduced in caspase-8-deficient Jurkat cells, confirming its specific action on caspase-10 upstream of caspase-3 [1]. This demonstrates a clear advantage over Z-VAD-FMK and Z-IETD-FMK for dissecting pathways where caspase-8 is absent or non-functional.
| Evidence Dimension | Inhibition of flunarizine-induced DNA fragmentation in Jurkat T-leukemia cells |
|---|---|
| Target Compound Data | Inhibited flunarizine-induced DNA fragmentation |
| Comparator Or Baseline | Z-DEVD-fmk (caspase-3 inhibitor) and Z-IETD-fmk (caspase-8/caspase-10 inhibitor) also inhibited fragmentation, but Z-AEVD-fmk was effective even in caspase-8-deficient cells, unlike Z-IETD-fmk. |
| Quantified Difference | Z-AEVD-fmk uniquely inhibited apoptosis in caspase-8-deficient cells, confirming caspase-10 as the critical initiator in this model. |
| Conditions | Jurkat T-leukemia cells treated with flunarizine (Ca2+ channel blocker); DNA fragmentation assay. |
Why This Matters
This evidence proves Z-AEVD-FMK's essential utility for researchers studying caspase-10-specific pathways, as generic caspase-8 or pan-caspase inhibitors would yield false-negative results in caspase-8-deficient systems.
- [1] Conrad DM, Robichaud MRJ, Mader JS, Boudreau RTM, Richardson AM, Giacomantonio CA, et al. The Ca(2+) channel blocker flunarizine induces caspase-10-dependent apoptosis in Jurkat T-leukemia cells. Apoptosis. 2010;15(5):597-607. View Source
